2-Benzyl-1,3-dioxan-5-ol 2-Benzyl-1,3-dioxan-5-ol 5-Hydroxy-2-benzyl-1,3-dioxane is a member of dioxanes.
Brand Name: Vulcanchem
CAS No.: 4740-79-8
VCID: VC18418461
InChI: InChI=1S/C11H14O3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

2-Benzyl-1,3-dioxan-5-ol

CAS No.: 4740-79-8

Cat. No.: VC18418461

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-1,3-dioxan-5-ol - 4740-79-8

Specification

CAS No. 4740-79-8
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 2-benzyl-1,3-dioxan-5-ol
Standard InChI InChI=1S/C11H14O3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Standard InChI Key SCBQUBIXYNMXER-UHFFFAOYSA-N
Canonical SMILES C1C(COC(O1)CC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Benzyl-1,3-dioxan-5-ol consists of a 1,3-dioxane ring—a six-membered cyclic ether with oxygen atoms at positions 1 and 3. The benzyl group (CH2C6H5\text{CH}_2\text{C}_6\text{H}_5) is attached to carbon 2, while a hydroxyl group (OH-\text{OH}) occupies carbon 5. The stereochemistry of the hydroxyl group and the benzyl substituent influences its reactivity and physical properties.

PropertyValue/DescriptionSource
Molecular FormulaC11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3
Molecular Weight194.23 g/mol
IUPAC Name2-Benzyl-1,3-dioxan-5-ol
Synonyms2-(Phenylmethyl)-1,3-dioxan-5-ol
ChemSpider ID70841

The compound’s structure is corroborated by spectral data, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, which are critical for confirming the positions of substituents and the integrity of the dioxane ring .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-Benzyl-1,3-dioxan-5-ol typically involves acetalization or ketalization reactions, leveraging glycerol derivatives and benzyl-containing precursors. A validated approach, adapted from methodologies for analogous dioxanols, involves the following steps :

  • Condensation Reaction:
    Tris(hydroxymethyl)nitromethane reacts with benzaldehyde in the presence of an acid catalyst (e.g., pp-toluenesulfonic acid) to form a nitro-substituted dioxane intermediate.

    C6H5CHO+C(CH2OH)3NO2H+Intermediate\text{C}_6\text{H}_5\text{CHO} + \text{C}( \text{CH}_2\text{OH})_3\text{NO}_2 \xrightarrow{\text{H}^+} \text{Intermediate}
  • Reduction:
    The nitro group is reduced to a hydroxylamine using aluminum amalgam in aqueous tetrahydrofuran (THF), followed by oxidation to yield the dioxanone .

  • Deprotonation and Quenching:
    Lithium diisopropylamide (LDA) deprotonates the dioxanone, forming a lithium enolate. Subsequent quenching with water or electrophiles produces the target dioxanol .

Challenges: Competitive reduction of the carbonyl group by LDA necessitates optimized reaction conditions, such as Corey’s silyl enolate protocol, to minimize side reactions .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Melting Point83–86°C (predicted)
Boiling Point333.6 ± 37.0°C (predicted)
Density1.203 ± 0.06 g/cm³
SolubilityDMSO, Benzene, Chloroform
pKa13.55 ± 0.40 (predicted)

The compound is hygroscopic, requiring storage under inert gas at 4°C to prevent degradation .

Reactivity and Stability

Functional Group Transformations

The hydroxyl group at position 5 and the benzyl acetal moiety enable diverse reactivity:

  • Etherification/Acylation: The hydroxyl group undergoes alkylation or acylation to produce ethers or esters, useful in polymer synthesis .

  • Ring-Opening Reactions: Acidic conditions cleave the dioxane ring, yielding glycerol derivatives functionalized at the benzyl position .

Stability: The compound is stable for at least two years when stored at 4°C but degrades under prolonged exposure to moisture .

Applications in Research and Industry

Pharmaceutical and Material Science

  • Bioactive Molecule Synthesis:

    • Serves as a precursor for arachidonoylglycerol mimetics targeting cannabinoid receptors .

    • Used in dendrimer synthesis for antibacterial agents due to its branched topology .

  • Polymer Chemistry:

    • Key monomer for hyperbranched polyesters via acyclic diene metathesis (ADMET) polymerization .

    • Facilitates the development of amphiphilic block copolymers for drug delivery systems .

  • Supramolecular Chemistry:
    The rigid dioxane ring and benzyl group enhance π-π stacking interactions, aiding in the self-assembly of nanostructures .

Future Perspectives and Research Directions

Future research should focus on:

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral dioxanols for asymmetric catalysis.

  • Green Chemistry: Optimizing solvent-free or catalytic methods to enhance sustainability.

  • Biological Applications: Exploring its utility in prodrug design or targeted therapeutics.

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